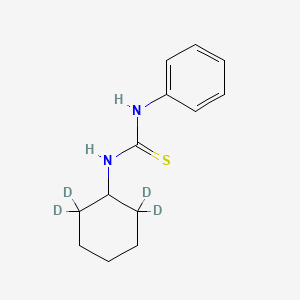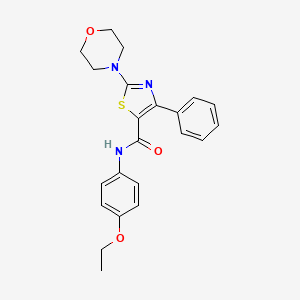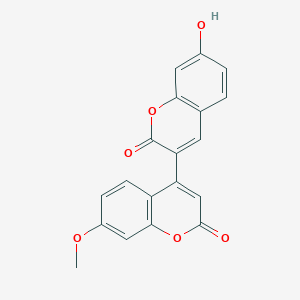![molecular formula C28H29NO3 B12202346 (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12202346.png)
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a benzofuran core, and a dipropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the biphenyl group through a series of coupling reactions. The final step involves the addition of the dipropylamino group under controlled conditions to ensure the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain reaction conditions such as temperature, pressure, and pH, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by others using appropriate reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar biphenyl structure but different functional groups.
4-Iodobenzoic acid: Another compound with a benzofuran core but different substituents.
Uniqueness: What sets (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one apart from these similar compounds is its specific combination of functional groups and its unique configuration. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H29NO3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C28H29NO3/c1-3-16-29(17-4-2)19-24-25(30)15-14-23-27(31)26(32-28(23)24)18-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-15,18,30H,3-4,16-17,19H2,1-2H3/b26-18- |
InChI Key |
UGOZTJDWKQPOEB-ITYLOYPMSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl {[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12202265.png)
![5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12202272.png)

![2-fluoro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12202288.png)
![2-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12202292.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12202299.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B12202301.png)

![5-({[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid](/img/structure/B12202313.png)
![3-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B12202314.png)
![7-[alpha-[(4-Methyl-2-pyridyl)amino]benzyl]-8-quinolinol](/img/structure/B12202320.png)

![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methoxybenzamide](/img/structure/B12202335.png)
![N-[2-(pyridin-3-yl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12202350.png)
